molecular formula C20H34O4 B160263 11-Deoxy prostaglandin F2beta CAS No. 37786-07-5

11-Deoxy prostaglandin F2beta

Cat. No. B160263
CAS RN: 37786-07-5
M. Wt: 338.5 g/mol
InChI Key: YRFLKMLJQWGIIZ-LVJWDHJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Deoxy Prostaglandin F2beta is a compound related to PGF 2beta . It is an analog of PGF 2beta . There are no published reports on the biological activity of this compound .


Molecular Structure Analysis

The molecular formula of 11-Deoxy prostaglandin F2beta is C20H34O4 . Prostaglandins, including 11-Deoxy prostaglandin F2beta, possess a unique and intricate molecular structure that underlies their diverse physiological functions . At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring .


Physical And Chemical Properties Analysis

The boiling point of 11-Deoxy prostaglandin F2beta is predicted to be 511.4±45.0 °C, and its density is predicted to be 1.090±0.06 g/cm3 . Its solubility in various solvents is also provided .

Scientific Research Applications

Role in Regulation of 11beta-Hydroxysteroid Dehydrogenase in Human Granulosa-Lutein Cells

11beta-Hydroxysteroid dehydrogenase (11betaHSD) enzymes regulate glucocorticoid availability in target tissues, with 11betaHSD1 being the predominant isoenzyme in human granulosa-lutein (hGL) cells. Research indicates that prostaglandins, including PGD2, PGF2alpha, and PGE2, play a role in the posttranslational regulation of 11betaHSD1 activities in hGL cells. This suggests that prostaglandins, potentially including 11-Deoxy prostaglandin F2beta, are involved in glucocorticoid regulation in reproductive tissues (Jonas et al., 2006).

Interaction with Thromboxane-Dependent Platelet Activation

In the context of obesity and type 2 diabetes mellitus, thromboxane (TX)-dependent platelet activation and lipid peroxidation play a key role in atherothrombosis. A study found that specific prostaglandin metabolites, including 11-dehydro-TXB2, are significant predictors of platelet activation, indicating a potential role for 11-Deoxy prostaglandin F2beta in these metabolic and cardiovascular conditions (Simeone et al., 2018).

Modulation of Placental Lipid Metabolism and Nitric Oxide Production

In a study on diabetic rat placentas, it was observed that concentrations of 15-deoxy-Δ12,14-prostaglandin J2 were decreased, indicating alterations in placental lipid metabolism and nitric oxide production. This suggests a role for related prostaglandins, such as 11-Deoxy prostaglandin F2beta, in placental function and potential implications in diabetes-induced placental dysfunction (Capobianco et al., 2005).

In Vivo Lipid Peroxidation in Scleroderma Spectrum Disorders

Prostaglandins, including F2-isoprostanes and 11-dehydro thromboxane B2, have been studied in scleroderma spectrum disorders. These prostaglandins are markers of oxidant injury and lipid peroxidation, suggesting a potential role for 11-Deoxy prostaglandin F2beta in these conditions (Cracowski et al., 2001).

Potential Role in Immune Regulation

Prostaglandins, including 11-Deoxy prostaglandin F2beta, might have a role in immune regulation. These compounds can affect key aspects of immunity, inflammation, and cancer progression, highlighting their diverse biological activities (Harris et al., 2002).

properties

IUPAC Name

(Z)-7-[(1R,2R,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFLKMLJQWGIIZ-LVJWDHJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1CC[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Deoxy prostaglandin F2beta

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Deoxy prostaglandin F2beta
Reactant of Route 2
11-Deoxy prostaglandin F2beta
Reactant of Route 3
11-Deoxy prostaglandin F2beta
Reactant of Route 4
11-Deoxy prostaglandin F2beta
Reactant of Route 5
11-Deoxy prostaglandin F2beta
Reactant of Route 6
11-Deoxy prostaglandin F2beta

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.